BenchChemオンラインストアへようこそ!

5-Bromo-4-methyl-2-(1-(methylsulfonyl)pyrrolidin-2-yl)thiazole

Medicinal chemistry Physicochemical profiling Ligand efficiency

5-Bromo-4-methyl-2-(1-(methylsulfonyl)pyrrolidin-2-yl)thiazole (CAS 1361114-25-1) is a heterocyclic building block that embeds a thiazole core, a bromine atom at the 5-position, a methyl group at the 4-position, and an N-methylsulfonyl-pyrrolidine unit at the 2-position in a single compact scaffold (C9H13BrN2O2S2, MW 325.3 g/mol). Its computed XLogP3 of 2, zero hydrogen-bond donors, and five hydrogen-bond acceptors indicate a moderately lipophilic, acceptor-rich surface.

Molecular Formula C9H13BrN2O2S2
Molecular Weight 325.3 g/mol
CAS No. 1361114-25-1
Cat. No. B1399213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-methyl-2-(1-(methylsulfonyl)pyrrolidin-2-yl)thiazole
CAS1361114-25-1
Molecular FormulaC9H13BrN2O2S2
Molecular Weight325.3 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C2CCCN2S(=O)(=O)C)Br
InChIInChI=1S/C9H13BrN2O2S2/c1-6-8(10)15-9(11-6)7-4-3-5-12(7)16(2,13)14/h7H,3-5H2,1-2H3
InChIKeyHVPQOVDNCVTIMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-methyl-2-(1-(methylsulfonyl)pyrrolidin-2-yl)thiazole (CAS 1361114-25-1): Procurement-Relevant Chemical Identity and Physicochemical Baseline


5-Bromo-4-methyl-2-(1-(methylsulfonyl)pyrrolidin-2-yl)thiazole (CAS 1361114-25-1) is a heterocyclic building block that embeds a thiazole core, a bromine atom at the 5-position, a methyl group at the 4-position, and an N-methylsulfonyl-pyrrolidine unit at the 2-position in a single compact scaffold (C9H13BrN2O2S2, MW 325.3 g/mol) [1]. Its computed XLogP3 of 2, zero hydrogen-bond donors, and five hydrogen-bond acceptors indicate a moderately lipophilic, acceptor-rich surface [1]. This distinct substitution pattern distinguishes it from simpler 5-bromo-4-methylthiazole congeners that lack the pyrrolidine-sulfonamide module, making the compound a strategically functionalized intermediate for medicinal chemistry programs that require the simultaneous presentation of a halogen handle, a heteroaryl core, and a polar sulfonamide group.

5-Bromo-4-methyl-2-(1-(methylsulfonyl)pyrrolidin-2-yl)thiazole (CAS 1361114-25-1): Why In-Class Analogs Cannot Be Assumed Interchangeable


Close analogs of this compound—such as 5-bromo-4-methyl-2-(pyrrolidino)thiazole (CAS 1518423-82-9, C8H11BrN2S, MW 247.16) or 5-bromo-4-methylthiazole (CAS 152873-69-3, C4H4BrNS, MW 178.05)—differ substantially in polarity, hydrogen-bonding capacity, and molecular topology due to the absence of the N-methylsulfonyl moiety [1]. The sulfonamide group introduces two additional hydrogen-bond acceptors (S=O) and a tetrahedral sulfur center that alters solvation, target recognition, and metabolic stability profiles [1]. Consequently, biochemical data generated on simpler thiazole surrogates cannot be reliably extrapolated to this compound; procurement decisions based on scaffold similarity alone risk introducing undetected potency gaps, selectivity shifts, or solubility failures in downstream assays.

5-Bromo-4-methyl-2-(1-(methylsulfonyl)pyrrolidin-2-yl)thiazole (CAS 1361114-25-1): Quantitative Differentiation Against Structural Analogs


Hydrogen-Bond Acceptor Capacity: Sulfonamide-Containing Scaffold vs. Des-Methylsulfonyl Analog

The N-methylsulfonyl-pyrrolidine substituent contributes two sulfonamide oxygen atoms that serve as additional hydrogen-bond acceptors, raising the total HBA count to 5, compared with 2 for the des-methylsulfonyl analog 5-bromo-4-methyl-2-(pyrrolidino)thiazole (CAS 1518423-82-9) [1]. This difference alters the polar surface area and predicted solvation free energy, directly impacting target recognition in hydrogen-bonding-driven binding pockets.

Medicinal chemistry Physicochemical profiling Ligand efficiency

Lipophilicity Modulation: XLogP3 and Rotatable Bond Count vs. Simpler 5-Bromo-4-methylthiazole

The N-methylsulfonyl-pyrrolidine group increases molecular size, polarity balance, and conformational flexibility relative to the unsubstituted 5-bromo-4-methylthiazole core. The target compound has a computed XLogP3 of 2 and 2 rotatable bonds, whereas 5-bromo-4-methylthiazole (C4H4BrNS, MW 178.05) has an XLogP3 of approximately 1.5 and 0 rotatable bonds [1][2]. This demonstrates that the pyrrolidine-sulfonamide attachment simultaneously extends lipophilic reach and introduces conformational degrees of freedom while retaining moderate overall lipophilicity.

ADME prediction Lipophilicity Drug-likeness

Carbonic Anhydrase Inhibitory Potential: Class-Level Inference from Thiazole-Methylsulfonyl Derivatives

A 2025 study on thiazole-methylsulfonyl derivatives (compounds 2a–2h) reported IC50 values between 39.38–198.04 μM against hCA I and 39.16–86.64 μM against hCA II, with the reference inhibitor acetazolamide (AAZ) showing IC50 values of 18.11 μM (hCA I) and 20.65 μM (hCA II) [1]. Although the specific compound 5-bromo-4-methyl-2-(1-(methylsulfonyl)pyrrolidin-2-yl)thiazole was not directly tested, the co-occurrence of the thiazole ring and methylsulfonyl group in the same scaffold places it within the chemotype space that produced these moderate CA inhibitory activities, supporting its use as a starting point for CA-targeted medicinal chemistry.

Carbonic anhydrase inhibition Enzyme assay Thiazole-methylsulfonyl pharmacophore

5-Bromo-4-methyl-2-(1-(methylsulfonyl)pyrrolidin-2-yl)thiazole (CAS 1361114-25-1): Best-Fit Research and Industrial Application Scenarios


Medicinal Chemistry Hit-to-Lead Optimization Requiring a Brominated, Sulfonamide-Functionalized Thiazole Scaffold

Programs that need a thiazole core simultaneously equipped with a bromine atom (for cross-coupling or halogen bonding), a methyl group (for steric tuning), and a methylsulfonyl-pyrrolidine moiety (for polarity and hydrogen-bond-acceptor interactions) can use this compound as a late-stage diversification intermediate. The 5 HBA count and XLogP3 of 2 offer a polarity–lipophilicity profile distinct from simpler 5-bromo-4-methylthiazole or des-sulfonyl analogs [1].

Carbonic Anhydrase Inhibitor Development Leveraging the Thiazole-Methylsulfonyl Pharmacophore

Given class-level evidence that thiazole-methylsulfonyl derivatives inhibit hCA I and hCA II with IC50 values in the mid-micromolar range, this compound provides a pre-functionalized entry point for SAR exploration around the CA active site [2]. The bromine substituent allows further elaboration via Suzuki, Buchwald, or Ullmann couplings to optimize potency and selectivity.

Physicochemical Profiling and ADME Screening of Novel Sulfonamide-Containing Heterocycles

The compound's computed properties—zero HBD, five HBA, and moderate lipophilicity—make it suitable for inclusion in screening libraries designed to probe the effect of sulfonamide polarity on membrane permeability, metabolic stability, and solubility. Its differentiation from des-methylsulfonyl analogs (ΔHBA = +3) provides a clear variable for matched molecular pair analysis [1].

Quote Request

Request a Quote for 5-Bromo-4-methyl-2-(1-(methylsulfonyl)pyrrolidin-2-yl)thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.